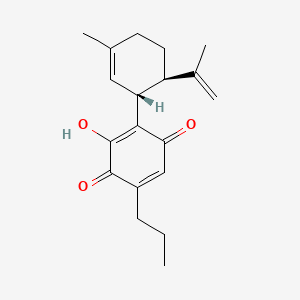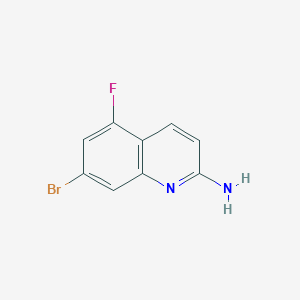
R-Dotap
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
R-Dotap is synthesized through a series of chemical reactions involving the esterification of oleic acid with 1,2-propanediol, followed by the quaternization of the resulting diester with trimethylamine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and quaternization processes .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as chromatography and recrystallization to remove any impurities and obtain the desired enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions
R-Dotap undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized lipid derivatives, while reduction can produce reduced lipid forms. Substitution reactions can result in modified lipid structures with different functional groups .
Applications De Recherche Scientifique
R-Dotap has a wide range of scientific research applications, including:
Chemistry: This compound is used as a reagent in various chemical reactions and as a component in the synthesis of complex molecules
Biology: In biological research, this compound is employed as a transfection agent to deliver genetic material into cells. .
Medicine: this compound has shown promise in cancer immunotherapy by inducing potent cytotoxic CD8 T cell responses. .
Industry: In industrial applications, this compound is used in the formulation of lipid nanoparticles for drug delivery systems, improving the stability and bioavailability of therapeutic agents
Mécanisme D'action
R-Dotap exerts its effects through several mechanisms:
Immune Stimulation: this compound stimulates the production of type I interferons by dendritic cells, leading to the activation of CD8 T cells. .
Antigen Presentation: this compound enhances the cross-presentation of antigens by dendritic cells, promoting the activation of antigen-specific T cells. .
Comparaison Avec Des Composés Similaires
R-Dotap is unique compared to other cationic lipids due to its enantiospecific properties and potent immune-stimulating capabilities. Similar compounds include:
DOTMA (1,2-dioleoyl-3-dimethylammonium-propane): Another cationic lipid used in transfection and drug delivery applications, but with different efficacy and immune-stimulating properties.
DC-Chol (3β-[N-(N’,N’-dimethylaminoethane)-carbamoyl]cholesterol): A cationic lipid used in gene delivery, but with distinct structural and functional characteristics compared to this compound.
Propriétés
Numéro CAS |
328250-29-9 |
|---|---|
Formule moléculaire |
C42H80NO4+ |
Poids moléculaire |
663.1 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium |
InChI |
InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-/t40-/m1/s1 |
Clé InChI |
KWVJHCQQUFDPLU-KNEFWTSXSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione](/img/structure/B14079301.png)

![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)







